An In-Depth Technical Guide to Diethyl(3-pyridyl)borane for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Diethyl(3-pyridyl)borane for Researchers and Drug Development Professionals
An essential building block in modern medicinal chemistry, Diethyl(3-pyridyl)borane is a versatile organoboron compound that plays a crucial role in the synthesis of complex organic molecules, most notably as a key reagent in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Chemical and Physical Properties
Diethyl(3-pyridyl)borane, also known as 3-(diethylboranyl)pyridine, is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 89878-14-8 |
| Molecular Formula | C₉H₁₄BN |
| Molecular Weight | 147.03 g/mol |
| Melting Point | 172-175 °C |
| Boiling Point | 205.9 °C at 760 mmHg |
| Density | 0.86 g/cm³ |
| Solubility | Slightly soluble in water |
Spectroscopic Data
The structural confirmation of Diethyl(3-pyridyl)borane is typically achieved through standard spectroscopic methods. Key spectral data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data can vary slightly based on the solvent and instrument used, typical chemical shifts are as follows:
¹H NMR:
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Signals corresponding to the ethyl protons.
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Characteristic signals for the protons on the pyridine (B92270) ring.
¹³C NMR:
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Resonances for the ethyl carbons.
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Distinct signals for the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum of Diethyl(3-pyridyl)borane displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
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C-H stretching vibrations from the ethyl and pyridyl groups.
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C=C and C=N stretching vibrations within the pyridine ring.
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B-C stretching vibrations.
Synthesis of Diethyl(3-pyridyl)borane
The synthesis of Diethyl(3-pyridyl)borane is typically achieved through the reaction of a lithiated pyridine derivative with a diethylborane source. Two detailed experimental protocols are provided below.
Experimental Protocol 1
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
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Anhydrous tetrahydrofuran (B95107) (THF)
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Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane
Procedure:
-
To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous diethyl ether (200 ml) at -40°C under a nitrogen atmosphere, add n-butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the temperature remains below -40°C.[1]
-
Stir the reaction mixture at -40°C for 20 minutes.
-
Cool the mixture to -70°C and add diethylmethoxyborane in THF (64.0 ml of a 1M solution, 64 mmol) dropwise over 5 minutes, maintaining the temperature below -63°C.[1]
-
Allow the reaction to warm slowly to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to yield Diethyl(3-pyridyl)borane as a yellow crystalline solid (7.3 g).[1]
Experimental Protocol 2
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi)
-
Diethylmethoxyborane
-
Anhydrous butyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of n-butyllithium (165 ml, 264 mmol) in anhydrous butyl ether (250 ml) at -78°C under a nitrogen atmosphere, add 3-bromopyridine (25.4 ml, 264 mmol).[2]
-
After stirring for 1 hour, add diethylmethoxyborane (52 ml, 396 mmol).[2]
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Add water and brine, then separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting slurry in isopropanol (500 ml), cool, and isolate the product by filtration to give Diethyl(3-pyridyl)borane (29.8 g).[2]
Caption: Synthetic pathway for Diethyl(3-pyridyl)borane.
Applications in Drug Discovery and Development
Diethyl(3-pyridyl)borane is a valuable reagent in the synthesis of biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like Diethyl(3-pyridyl)borane) and an organohalide. It is widely used to synthesize biaryl compounds, which are common motifs in drug molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or heteroaryl halide
-
Diethyl(3-pyridyl)borane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide, Diethyl(3-pyridyl)borane, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Synthesis of Kinase Inhibitors
A significant application of Diethyl(3-pyridyl)borane is in the synthesis of inhibitors for protein kinases, which are critical targets in cancer therapy. Specifically, it has been utilized in the development of inhibitors for Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases are key players in the DNA Damage Response (DDR) pathway.
ATM/ATR Signaling Pathway:
The ATM and ATR kinases are central to the cellular response to DNA damage. Upon activation by DNA lesions, they phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents.
Caption: Overview of the ATM/ATR DNA damage response pathway.
Examples of Bioactive Molecules Synthesized Using Diethyl(3-pyridyl)borane:
While specific synthetic details are often proprietary, the literature indicates the use of Diethyl(3-pyridyl)borane as a key building block for potent kinase inhibitors. One such example is the ATR inhibitor ZH-12.
| Compound | Target Kinase | IC₅₀ (µM) |
| ZH-12 | ATR | 0.0068[3] |
Safety and Handling
Diethyl(3-pyridyl)borane is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.
Conclusion
Diethyl(3-pyridyl)borane is a highly valuable and versatile reagent for organic synthesis, particularly within the pharmaceutical industry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists. Its role in the synthesis of potent kinase inhibitors, such as those targeting the ATM/ATR pathway, highlights its significance in the development of novel cancer therapeutics. This guide provides researchers and drug development professionals with a foundational understanding of the properties, synthesis, and applications of this important chemical entity.
